1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone is an organic compound with the molecular formula C9H7ClF2O2. It is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenyl ring attached to an ethanone moiety.
Preparation Methods
The synthesis of 1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone typically involves the difluoromethylation of phenols. One common method starts with 1-(3-chloro-4-hydroxyphenyl)ethan-1-one as the starting material. The reaction involves cesium carbonate as a base and sodium 2-chloro-2,2-difluoroacetate as the difluoromethylating agent. The reaction is carried out in dry DMF (dimethylformamide) at 120°C under nitrogen atmosphere . Industrial production methods may vary, but they generally follow similar principles of difluoromethylation using appropriate reagents and conditions.
Chemical Reactions Analysis
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The presence of the difluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(2-Chloro-4-(difluoromethoxy)phenyl)ethanone can be compared with similar compounds such as:
- 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethanone
- 1-(4-Chloro-2-(difluoromethoxy)phenyl)ethanone
These compounds share similar structural features but differ in the position of the chloro and difluoromethoxy groups on the phenyl ring. This positional variation can lead to differences in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[2-chloro-4-(difluoromethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-5(13)7-3-2-6(4-8(7)10)14-9(11)12/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEIWABQTDWACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.